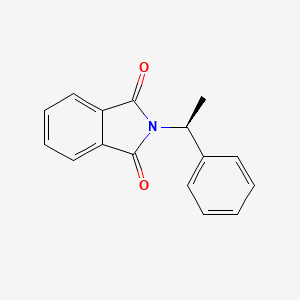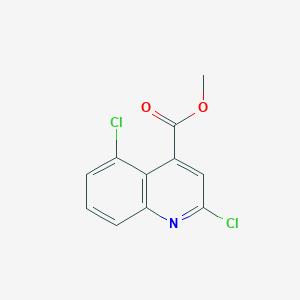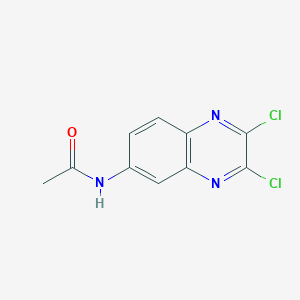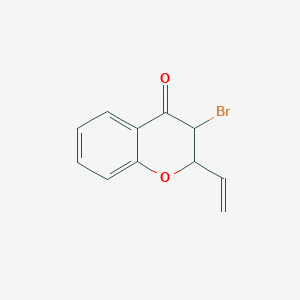![molecular formula C16H17NO2 B11861932 4-Allyl-1',3-dimethyl-5H-spiro[furan-2,3'-indolin]-2'-one CAS No. 882041-50-1](/img/structure/B11861932.png)
4-Allyl-1',3-dimethyl-5H-spiro[furan-2,3'-indolin]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Allyl-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one typically involves multi-component reactions. One common method includes the reaction of anilines, isatins (N-alkyl-indoline-2,3-diones), and diethyl acetylenedicarboxylate. This reaction is often catalyzed by ionic liquids such as 3,3′-(1,6-hexanediyl)bis(1-methyl)-1H-imidazolium hydrogen sulfate or 1,1′-(1,6-hexanediyl)bis(pyridinium) hydrogen sulfate . The use of ultrasonic irradiation can enhance the yield, producing the desired spiro compound in high yields ranging from 80% to 98% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of multi-component reactions and the use of efficient catalysts like ionic liquids can be scaled up for industrial applications. The use of green chemistry principles, such as atom-economical reactions and environmentally friendly solvents, is encouraged to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
4-Allyl-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce halogenated or alkylated groups.
Wissenschaftliche Forschungsanwendungen
4-Allyl-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Allyl-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The spiro linkage and the presence of allyl and methyl groups may allow the compound to bind to specific enzymes or receptors, influencing biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[furan-2,3’-indoline]-3-carboxylate derivatives: These compounds share a similar spiro linkage but differ in the functional groups attached to the rings.
Indole derivatives: Indole-based compounds are structurally related and are known for their diverse biological activities.
Spirocyclic oxindoles: These compounds also feature a spiro linkage and are studied for their potential therapeutic applications.
Uniqueness
4-Allyl-1’,3-dimethyl-5H-spiro[furan-2,3’-indolin]-2’-one is unique due to its specific combination of a furan ring, an indoline ring, and the presence of allyl and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
882041-50-1 |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
1',4-dimethyl-3-prop-2-enylspiro[2H-furan-5,3'-indole]-2'-one |
InChI |
InChI=1S/C16H17NO2/c1-4-7-12-10-19-16(11(12)2)13-8-5-6-9-14(13)17(3)15(16)18/h4-6,8-9H,1,7,10H2,2-3H3 |
InChI-Schlüssel |
CZIYHMVZCBOURS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(COC12C3=CC=CC=C3N(C2=O)C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-Dihydro-6H-chromeno[3,4-c]isoquinolin-6-one](/img/structure/B11861863.png)











![N-(2-Methylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B11861923.png)

